molecular formula C13H15NO B2895109 (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol CAS No. 2248209-72-3

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Cat. No. B2895109
CAS RN: 2248209-72-3
M. Wt: 201.269
InChI Key: LJSCFFYSFQQQEO-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol, also known as JNJ-47965567, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the inhibition of the protein kinase CK1δ. This leads to the stabilization of PERIOD proteins, which are involved in the regulation of circadian rhythms. By stabilizing these proteins, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to restore normal circadian rhythms and alleviate circadian rhythm disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol are related to its activity as a CK1δ inhibitor. By inhibiting this protein kinase, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to stabilize PERIOD proteins and restore normal circadian rhythms. This can have a range of physiological effects, including improved sleep quality, reduced fatigue, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol for lab experiments is its high selectivity for CK1δ. This makes it a useful tool for studying the role of this protein kinase in circadian rhythms and other biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological processes beyond circadian rhythms, such as cell proliferation and apoptosis. Additionally, there may be potential applications for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol in the treatment of other diseases and disorders beyond circadian rhythm disorders.

Synthesis Methods

The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the reaction of 2-methylquinoline-3-carboxylic acid with (R)-1-phenylethylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective activity against the protein kinase CK1δ, which is involved in the regulation of circadian rhythms. This makes it a potential candidate for the treatment of circadian rhythm disorders such as jet lag and shift work disorder.

properties

IUPAC Name

(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCFFYSFQQQEO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol

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